molecular formula C14H14O2 B1583043 ETHANOL, 2-(o-BIPHENYLYLOXY)- CAS No. 7501-02-2

ETHANOL, 2-(o-BIPHENYLYLOXY)-

Cat. No.: B1583043
CAS No.: 7501-02-2
M. Wt: 214.26 g/mol
InChI Key: NOZAKUWNUGNDLI-UHFFFAOYSA-N
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Description

ETHANOL, 2-(o-BIPHENYLYLOXY)-, also known as 2-(2-Biphenylyloxy)ethanol, is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a biphenyl group attached to an ethanol moiety through an ether linkage. It is commonly used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethanol, 2-(o-biphenylyloxy)- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes it interacts with is alcohol dehydrogenase (ADH), which catalyzes the oxidation of ethanol to acetaldehyde. This interaction is crucial as it affects the metabolic pathway of ethanol in the body. Additionally, ethanol, 2-(o-biphenylyloxy)- can interact with cytochrome P450 enzymes, particularly CYP2E1, which is involved in the microsomal ethanol oxidizing system (MEOS). These interactions can lead to the production of reactive oxygen species (ROS), impacting cellular oxidative stress levels .

Cellular Effects

Ethanol, 2-(o-biphenylyloxy)- has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the integrity of cell membranes, increasing their permeability to ionic species such as protons . This can lead to alterations in cellular homeostasis and affect processes like ATP production and mitochondrial function. Furthermore, ethanol, 2-(o-biphenylyloxy)- can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses to stress .

Molecular Mechanism

The molecular mechanism of action of ethanol, 2-(o-biphenylyloxy)- involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, its interaction with ADH leads to the formation of acetaldehyde, a toxic metabolite that can form adducts with proteins and nucleic acids, disrupting their function . Additionally, ethanol, 2-(o-biphenylyloxy)- can influence the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds and the generation of ROS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethanol, 2-(o-biphenylyloxy)- can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethanol can degrade over time, leading to a decrease in its concentration and efficacy . This degradation can impact the results of long-term experiments and must be considered when designing studies involving this compound.

Dosage Effects in Animal Models

The effects of ethanol, 2-(o-biphenylyloxy)- vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects. For instance, high doses of ethanol can cause significant oxidative stress, leading to cellular damage and apoptosis . Additionally, chronic exposure to high doses can result in the development of tolerance and dependence, as observed in studies with mice .

Metabolic Pathways

Ethanol, 2-(o-biphenylyloxy)- is involved in several metabolic pathways. It is primarily metabolized by ADH and CYP2E1, leading to the production of acetaldehyde and ROS . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and the levels of other metabolites. The involvement of ethanol, 2-(o-biphenylyloxy)- in these pathways highlights its potential impact on cellular metabolism and overall health.

Transport and Distribution

The transport and distribution of ethanol, 2-(o-biphenylyloxy)- within cells and tissues are influenced by its interactions with transporters and binding proteins. It is highly water-soluble, allowing it to diffuse passively across cell membranes . Once inside the cell, it can interact with various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

Ethanol, 2-(o-biphenylyloxy)- is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Within the mitochondria, it can impact mitochondrial function and energy production, further influencing cellular metabolism and health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHANOL, 2-(o-BIPHENYLYLOXY)- typically involves the reaction of 2-phenylphenol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate alkoxide, which then reacts with ethylene oxide to form the desired product .

Industrial Production Methods: Industrial production of ETHANOL, 2-(o-BIPHENYLYLOXY)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of continuous reactors and efficient separation techniques to isolate the final compound .

Chemical Reactions Analysis

Types of Reactions: ETHANOL, 2-(o-BIPHENYLYLOXY)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ETHANOL, 2-(o-BIPHENYLYLOXY)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: ETHANOL, 2-(o-BIPHENYLYLOXY)- is unique due to the presence of both the biphenyl and ethanol groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-(2-phenylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZAKUWNUGNDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32171-23-6
Record name Poly(oxy-1,2-ethanediyl), α-[1,1′-biphenyl]-2-yl-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32171-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80225991
Record name Ethanol, 2-(o-biphenylyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-02-2
Record name 2-([1,1′-Biphenyl]-2-yloxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7501-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Biphenyl)oxyethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007501022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2-biphenylyloxy)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408053
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(o-biphenylyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-BIPHENYL)OXYETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW8VF2JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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